molecular formula C9H12Br2S B13195710 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

Cat. No.: B13195710
M. Wt: 312.07 g/mol
InChI Key: FUNPVXDIDLOLMP-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a dimethylpropyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of 2-(3-bromo-2,2-dimethylpropyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organolithium or Grignard reagents.

    Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents are typically used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted thiophenes, biaryl compounds, sulfoxides, sulfones, and thiol derivatives.

Scientific Research Applications

4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene depends on its application:

    In Organic Synthesis: It acts as an electrophile in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

    In Biological Systems: The compound’s bromine atoms and thiophene ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene’s unique combination of bromine atoms and a dimethylpropyl group provides distinct steric and electronic properties, making it a versatile intermediate in various synthetic and industrial applications.

Properties

Molecular Formula

C9H12Br2S

Molecular Weight

312.07 g/mol

IUPAC Name

4-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12Br2S/c1-9(2,6-10)4-8-3-7(11)5-12-8/h3,5H,4,6H2,1-2H3

InChI Key

FUNPVXDIDLOLMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CS1)Br)CBr

Origin of Product

United States

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